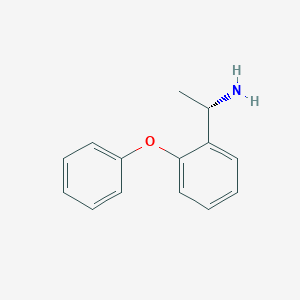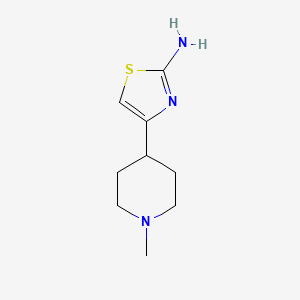
2-(3-Bromo-4-methoxyphenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-methoxyphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an azetidine ring
Métodos De Preparación
The synthesis of 2-(3-Bromo-4-methoxyphenyl)azetidine can be achieved through several methods:
Cyclization: One common method involves the cyclization of appropriate precursors. For instance, starting from a suitable bromo-methoxyphenyl derivative, cyclization can be induced under specific conditions to form the azetidine ring.
Nucleophilic Substitution: Another approach is the nucleophilic substitution reaction, where a nucleophile attacks a precursor molecule to form the azetidine ring.
Cycloaddition: Cycloaddition reactions, such as the [2+2] cycloaddition, can also be employed to synthesize azetidines.
Ring Expansion and Rearrangement: Ring expansion and rearrangement reactions of smaller ring systems can lead to the formation of azetidines.
Reduction of β-lactams: The reduction of β-lactams is another method to obtain azetidines.
Análisis De Reacciones Químicas
2-(3-Bromo-4-methoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the azetidine ring.
Substitution: The bromine atom in the compound can undergo substitution reactions with various nucleophiles to form different derivatives.
Ring-Opening Reactions: The strained azetidine ring can undergo ring-opening reactions, leading to the formation of linear or branched products.
Aplicaciones Científicas De Investigación
2-(3-Bromo-4-methoxyphenyl)azetidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)azetidine involves its interaction with molecular targets through its functional groups. The bromine and methoxy groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The azetidine ring’s strained structure makes it reactive, allowing it to undergo ring-opening and other transformations that can affect its biological activity .
Comparación Con Compuestos Similares
2-(3-Bromo-4-methoxyphenyl)azetidine can be compared with other azetidine derivatives, such as:
2-(4-Bromo-3-methoxyphenyl)azetidine hydrochloride: This compound has a similar structure but differs in the position of the bromine and methoxy groups.
tert-Butyl 3-(2-bromo-4-methoxyphenyl)azetidine-1-carboxylate: This derivative has a tert-butyl group and a carboxylate group attached to the azetidine ring.
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
2-(3-bromo-4-methoxyphenyl)azetidine |
InChI |
InChI=1S/C10H12BrNO/c1-13-10-3-2-7(6-8(10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3 |
Clave InChI |
ASIBWXFWNPNLMI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2CCN2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



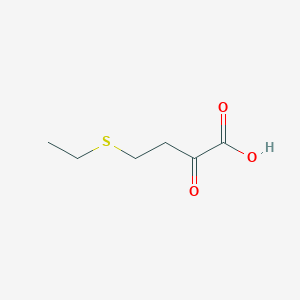
aminehydrochloride](/img/structure/B13586788.png)
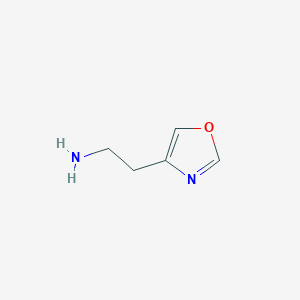
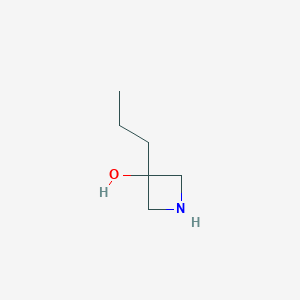
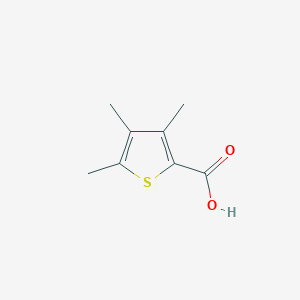
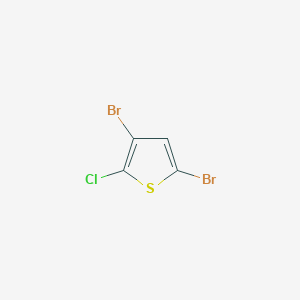
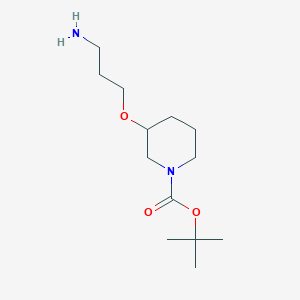


![[2-(Trifluoromethyl)oxolan-3-yl]methanamine](/img/structure/B13586819.png)

